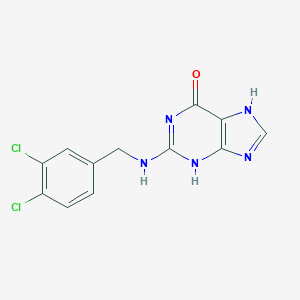

N(2)-(3,4-Dichlorobenzyl)guanine

Vue d'ensemble

Description

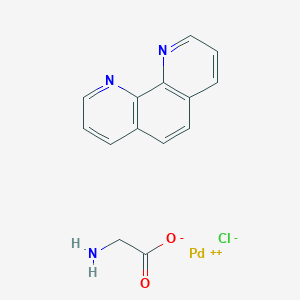

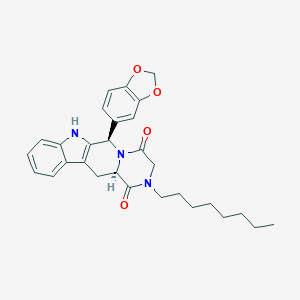

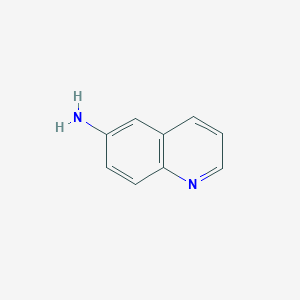

N(2)-(3,4-Dichlorobenzyl)guanine, commonly known as DCBG, is a guanine analog that has been widely used in scientific research for its antiviral properties. DCBG is a potent inhibitor of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), making it a promising candidate for the development of new antiviral drugs.

Mécanisme D'action

DCBG inhibits viral DNA synthesis by acting as a competitive inhibitor of the viral DNA polymerase. DCBG is incorporated into the growing viral DNA chain, where it terminates further polymerization. This results in the inhibition of viral DNA synthesis and the prevention of viral replication.

Effets Biochimiques Et Physiologiques

DCBG has been shown to have low toxicity in vitro and in vivo studies. DCBG has been shown to be rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. DCBG is mainly excreted through the kidneys, with a small amount excreted through the feces.

Avantages Et Limitations Des Expériences En Laboratoire

DCBG has several advantages for lab experiments, including its potent antiviral activity, low toxicity, and ease of synthesis. However, DCBG has some limitations, including its low solubility in water and the need for high concentrations to achieve effective antiviral activity.

Orientations Futures

Future research on DCBG could focus on several areas, including:

1. Optimization of synthesis methods to improve yield and purity.

2. Development of DCBG derivatives with improved antiviral activity and solubility.

3. Investigation of the potential of DCBG as a treatment for other viral infections.

4. Study of the mechanism of action of DCBG against viral DNA polymerase.

5. Investigation of the potential of DCBG as a therapeutic agent for cancer.

Conclusion

In conclusion, DCBG is a guanine analog that has shown promising antiviral activity against N(2)-(3,4-Dichlorobenzyl)guanine and VZV. DCBG inhibits viral DNA synthesis by acting as a competitive inhibitor of the viral DNA polymerase. DCBG has low toxicity and is easily synthesized, making it a promising candidate for the development of new antiviral drugs. Future research on DCBG could lead to the development of new treatments for viral infections and cancer.

Méthodes De Synthèse

DCBG can be synthesized by reacting guanine with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, where the chlorine atoms on the benzyl ring are replaced by guanine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

DCBG has been extensively studied for its antiviral properties, particularly against N(2)-(3,4-Dichlorobenzyl)guanine and VZV. In vitro studies have shown that DCBG inhibits the replication of both viruses by blocking their DNA synthesis. DCBG has also been shown to be effective against acyclovir-resistant strains of N(2)-(3,4-Dichlorobenzyl)guanine and VZV.

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5O/c13-7-2-1-6(3-8(7)14)4-15-12-18-10-9(11(20)19-12)16-5-17-10/h1-3,5H,4H2,(H3,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNOJMNXGDROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158082 | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(2)-(3,4-Dichlorobenzyl)guanine | |

CAS RN |

133338-58-6 | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133338586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(2)-(3,4-Dichlorobenzyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)